molecular formula C14H9Cl2N3O B3238209 N-(2,6-diChlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide CAS No. 1403667-44-6

N-(2,6-diChlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide

Cat. No.: B3238209
CAS No.: 1403667-44-6
M. Wt: 306.1 g/mol
InChI Key: IUFNQCWDZSJHTB-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide (CAS: 1403667-44-6) is a heterocyclic organic compound with the molecular formula $ \text{C}{14}\text{H}9\text{Cl}2\text{N}3\text{O} $ and a molecular weight of 306.15 g/mol . Its structure features a pyrrolo[2,3-b]pyridine core fused to a carboxamide group, substituted at the N-position with a 2,6-dichlorophenyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-10-2-1-3-11(16)12(10)19-14(20)9-5-7-18-13-8(9)4-6-17-13/h1-7H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFNQCWDZSJHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C2=C3C=CNC3=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856521
Record name N-(2,6-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403667-44-6
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide, N-(2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403667-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2,6-diChlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-b]pyridine class, characterized by a fused ring system that enhances its biological activity. Its structure is represented as follows:

  • Chemical Formula : C13H9Cl2N3O
  • Molecular Weight : 292.14 g/mol

Research indicates that this compound acts primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been shown to inhibit SGK-1 kinase activity, which is implicated in various cellular processes including cell survival and proliferation .

Antitumor Activity

Several studies have demonstrated the antitumor properties of this compound. For instance, a study highlighted its ability to induce apoptosis in A549 lung cancer cells and arrest the cell cycle in the G2/M phase . The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl group can enhance cytotoxicity against different cancer cell lines.

Anti-inflammatory Properties

In Vitro Studies and Findings

Study Methodology Findings
Study 1Enzymatic assaysDemonstrated nanomolar-level inhibitory activity against DYRK1A.
Study 2Cell viability assaysInduced apoptosis in A549 cells; G2/M phase arrest noted.
Study 3Anti-inflammatory assaysSignificant reduction in cytokine levels in BV2 microglial cells.

Case Studies

  • Case Study on Lung Cancer : In a controlled laboratory setting, this compound was administered to A549 lung cancer cells. Results showed a dose-dependent decrease in cell viability and a marked increase in apoptotic markers.
  • Case Study on Neuroinflammation : The compound was tested for its effects on neuroinflammation using BV2 microglial cells exposed to LPS. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting potential therapeutic applications for neurodegenerative diseases.

Scientific Research Applications

Inhibition of Kinases

One of the primary applications of N-(2,6-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide is its role as an inhibitor of specific kinases, particularly SGK-1 (Serum/Glucocorticoid-regulated Kinase 1).

Case Study: SGK-1 Inhibition

Research indicates that SGK-1 plays a crucial role in various physiological processes, including electrolyte balance and cell proliferation. Inhibition of SGK-1 has been linked to potential treatments for conditions such as renal disease and cardiovascular disorders. The compound has been shown to effectively inhibit SGK-1 activity, suggesting its utility in developing therapies targeting these diseases .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies have demonstrated that compounds within the pyrrolo[2,3-b]pyridine class exhibit cytotoxic effects against various cancer cell lines.

Research Findings

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death.
  • Targeted Cancer Types : Initial studies suggest efficacy against breast cancer and leukemia cell lines .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound. It has been shown to modulate pathways associated with neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies have revealed that the compound can reduce oxidative stress and inflammation in neuronal cells, potentially offering protection against conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound is essential for its application in research and drug development. Various synthetic routes have been developed to optimize yield and purity.

Synthetic Pathways

Common methods include:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for efficient coupling reactions.
  • Multistep Synthesis : Employing a series of reactions to construct the pyrrolopyridine framework .

Summary Table of Applications

ApplicationDescriptionReferences
Kinase InhibitionInhibits SGK-1; potential treatment for renal and cardiovascular diseases
Anticancer ActivityInduces apoptosis in cancer cells; effective against breast cancer
NeuroprotectionReduces oxidative stress; potential use in neurodegenerative diseases
Synthesis MethodsVarious synthetic routes including palladium-catalyzed reactions

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural variations among analogs include substitutions on the phenyl ring and modifications to the heterocyclic core.

Compound Molecular Weight (g/mol) logP Aqueous Solubility (mg/mL) Cl Substituent Positions
N-(2,6-Dichlorophenyl)-pyrrolopyridine carboxamide 306.15 3.2* 0.05* 2,6
N-(2-Chlorophenyl)-pyrrolopyridine carboxamide 290.10 2.8* 0.12* 2
N-(3,4-Dichlorophenyl)-pyrrolopyridine carboxamide 320.12 3.5* 0.03* 3,4
N-Phenyl-pyrrolopyridine carboxamide (unsubstituted) 243.25 2.1* 0.20* None

*Hypothetical values based on structural trends.

  • Impact of Chlorine Substituents: The 2,6-dichloro substitution in the target compound introduces steric hindrance and electron-withdrawing effects, reducing aqueous solubility compared to mono-substituted or unsubstituted analogs.

Metabolic Stability and Toxicity

Chlorine substituents influence metabolic stability. However, this substitution may increase plasma protein binding, altering pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(2,6-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide, and what are their key challenges?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives and 2,6-dichloroaniline. A common approach involves using coupling reagents like EDCI/HOBt under anhydrous conditions (DMF or DCM, 0–5°C). Challenges include controlling regioselectivity during heterocyclic ring formation and minimizing byproducts from competing nucleophilic substitutions on the dichlorophenyl group .
  • Critical Step : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential due to polar intermediates. Yield optimization requires strict temperature control during the amide bond formation step.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

  • Methodological Answer :

  • ¹H NMR : Distinct peaks for the pyrrolo[2,3-b]pyridine core (δ 8.2–8.5 ppm for aromatic protons) and the dichlorophenyl group (δ 7.3–7.6 ppm, doublet of doublets).
  • LC-MS : Molecular ion [M+H]⁺ peak at m/z 347.1 (calculated) confirms the molecular formula C₁₄H₁₀Cl₂N₃O.
  • FT-IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) .

Q. What are the known biological targets or mechanisms of action for this compound?

  • Methodological Answer : Structural analogs (e.g., pyrrolo[2,3-b]pyridine carboxamides) exhibit kinase inhibition (e.g., JAK2, EGFR) or epigenetic modulation (e.g., m6Am RNA modification via CTBP2-PCIF1 complexes). Target validation requires kinase assays (e.g., ADP-Glo™) and RNA-seq profiling in cancer cell lines (e.g., head and neck squamous cell carcinoma) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across different kinase inhibition studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (ATP concentration, buffer pH) or compound solubility. To standardize results:

Use a uniform ATP concentration (e.g., 10 μM) in kinase assays.

Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation.

Validate findings with orthogonal methods (e.g., thermal shift assays or cellular proliferation assays) .

  • Case Study : A 2021 study noted a 10-fold difference in JAK2 inhibition between biochemical and cellular assays, attributed to off-target effects on STAT3 phosphorylation .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Reduction : Introduce polar substituents (e.g., sulfonamide groups) to lower logP (<3). Evidence from related compounds (e.g., N-(3-chloro-4-methylphenyl)-pyrrolopyridine carboxamide) shows improved bioavailability via PEGylation .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots. Methylation of the pyrrole nitrogen reduces CYP450-mediated oxidation .

Q. How can computational modeling guide the design of analogs with improved selectivity?

  • Methodological Answer :

Perform molecular docking (AutoDock Vina) against target kinases (e.g., JAK2 PDB: 4BBE) to identify key binding interactions (e.g., hydrogen bonding with Glu930).

Use QSAR models to predict off-target effects. For example, substituents at the pyrrolo[2,3-b]pyridine C3 position reduce hERG channel binding .

Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

  • Methodological Answer : Variability may stem from:

  • Cell Line Heterogeneity : Sensitivity differences in EGFR-mutant vs. wild-type lines (e.g., HNSCC vs. HeLa).
  • Compound Stability : Degradation in cell culture media (e.g., hydrolysis of the amide bond at pH >7.4). Confirm stability via HPLC at 24-hour intervals .
    • Resolution : Use isogenic cell lines and include stability controls in assays.

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?

  • Methodological Answer :

  • Xenograft Models : Subcutaneous implantation of HCT-116 (colon cancer) or A549 (lung cancer) cells in nude mice. Dose at 10–50 mg/kg (oral gavage, QD).
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly. Histopathology of liver/kidney tissues post-trial .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-diChlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-diChlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide

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